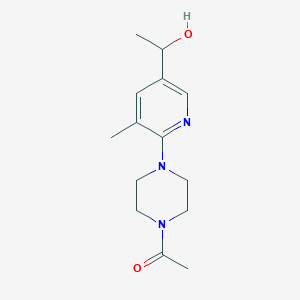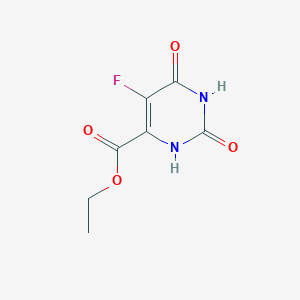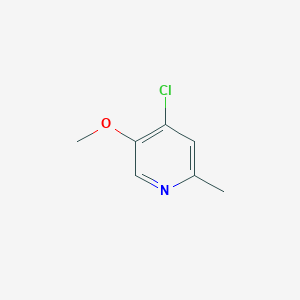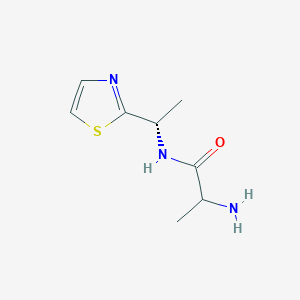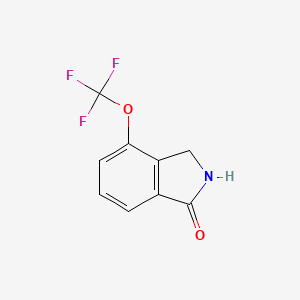
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine typically involves the bromination of 3-(1-methylpyrrolidin-2-yl)pyridine. One common method is the reaction of 3-(1-methylpyrrolidin-2-yl)pyridine with bromine in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions produce pyridine N-oxides.
科学研究应用
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
相似化合物的比较
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds such as:
Nicotine: Both compounds contain a pyridine ring and a pyrrolidine ring, but nicotine lacks the bromine atom. Nicotine is a well-known alkaloid with significant biological activity.
3-(1-methylpyrrolidin-2-yl)pyridine: This compound is the precursor to this compound and lacks the bromine atom. It is less reactive in substitution reactions compared to its brominated derivative.
2-Bromo-3-methylpyridine: This compound has a similar structure but lacks the pyrrolidine ring. It is used in various organic synthesis applications.
The presence of the bromine atom in this compound enhances its reactivity and makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
2-bromo-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H13BrN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3 |
InChI 键 |
HEHGGBCISFGVSD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C2=C(N=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



